4-碘-2-甲氧基烟腈

描述

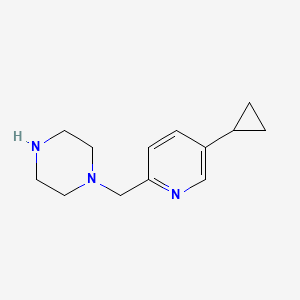

4-Iodo-2-methoxynicotinonitrile (4-IMN) is a nitrile compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. 4-IMN is a derivative of nicotinonitrile, a type of organic compound that can be used in the synthesis of various drugs and pharmaceuticals. 4-IMN has been the subject of numerous scientific studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been explored in detail. In addition, 4-IMN has been used in laboratory experiments to explore its potential for various applications.

科学研究应用

抗癌潜力

与 4-碘-2-甲氧基烟腈密切相关的化合物 6-(4-氨基苯基)-4-(4-甲氧基苯基)-2-甲氧基烟腈已因其作为抗癌剂的潜力而受到研究。光谱分析,包括质子核磁共振、紫外-可见光和傅里叶变换红外光谱,以及分子对接研究,表明其作为非线性光学材料和抗癌药物开发候选者的可行性,这是由于其结构内的特定相互作用 (Eşme, 2021)。

材料科学和发光

结构相似的化合物 6-(4-氯苯基)-4-(4-甲氧基苯基)-2-甲氧基烟腈的研究突出了其热稳定性和蓝色荧光发射,这可以在材料科学中用于创建新型发光材料 (Suwunwong、Chantrapromma 和 Fun,2013)。

液晶材料

4,6-双(4-丁氧基苯基)-2-甲氧基烟腈是另一种具有在发光液晶材料的创建中具有潜在应用的衍生物,它展示了宽向列相行为和蓝光发射特性,这可能在显示技术中得到应用 (Ahipa、Kumar 和 Adhikari,2013)。

染料敏化太阳能电池

含有腈官能团的离子液体已在提高染料敏化太阳能电池 (DSC) 的效率方面显示出前景,表明 4-碘-2-甲氧基烟腈及其类似物可以在开发更有效的能量转换材料中发挥作用 (Mazille 等人,2006)。

有机合成

用五种不同元素取代的吡啶的合成,包括对与 4-碘-2-甲氧基烟腈密切相关的化合物的研究,展示了这些材料在复杂有机合成和开发化学生产新方法方面的潜力 (Kieseritzky 和 Lindström,2010)。

作用机制

Target of Action

The primary targets of 4-Iodo-2-methoxynicotinonitrile are currently unknown

Pharmacokinetics

It is suggested that this compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Iodo-2-methoxynicotinonitrile . .

属性

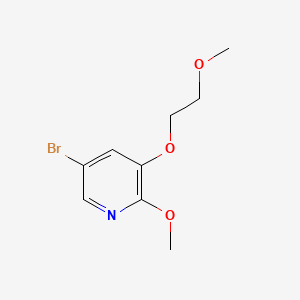

IUPAC Name |

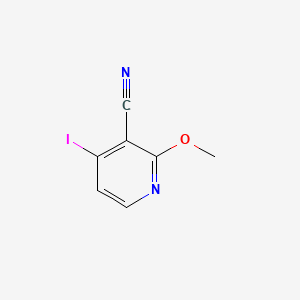

4-iodo-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZKRGEPQKODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679756 | |

| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-methoxynicotinonitrile | |

CAS RN |

1206969-73-4 | |

| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B596022.png)

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)